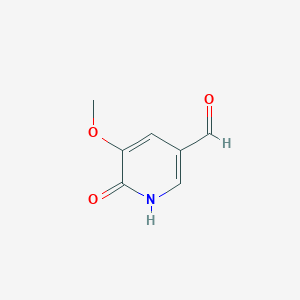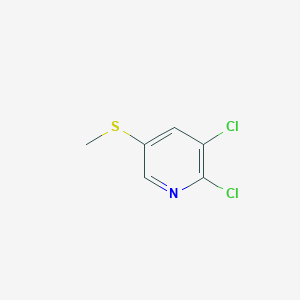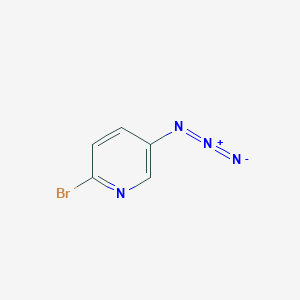
5-Azido-2-bromopyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Azido-2-bromopyridine: is a heterocyclic organic compound that contains both azide and bromine functional groups attached to a pyridine ring. This compound is of interest due to its potential applications in organic synthesis and materials science. The presence of the azide group makes it a versatile intermediate for various chemical transformations, while the bromine atom allows for further functionalization through cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-azido-2-bromopyridine typically involves the introduction of the azide group into a bromopyridine precursor. One common method is the nucleophilic substitution of a suitable leaving group (such as a halide) with sodium azide. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the synthesis.
化学反应分析
Types of Reactions:
Substitution Reactions: The azide group in 5-azido-2-bromopyridine can undergo substitution reactions with various nucleophiles, leading to the formation of different functionalized pyridine derivatives.
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Cross-Coupling Reactions: The bromine atom allows for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various aryl or alkyl groups.
Common Reagents and Conditions:
Sodium Azide:
Palladium Catalysts: Employed in cross-coupling reactions.
Copper Catalysts: Used in azide-alkyne cycloaddition reactions.
Major Products:
Triazoles: Formed through cycloaddition reactions.
Functionalized Pyridines: Resulting from substitution and cross-coupling reactions.
科学研究应用
Chemistry: 5-Azido-2-bromopyridine is used as an intermediate in the synthesis of various heterocyclic compounds. Its reactivity makes it a valuable building block for constructing complex molecular architectures.
Biology and Medicine: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. The azide group allows for bioorthogonal labeling and click chemistry applications, facilitating the study of biological processes.
Industry: In materials science, this compound can be employed in the synthesis of polymers and advanced materials with specific properties. Its ability to undergo various chemical transformations makes it a versatile component in the design of functional materials.
作用机制
The mechanism by which 5-azido-2-bromopyridine exerts its effects depends on the specific chemical reactions it undergoes. In cycloaddition reactions, the azide group reacts with alkynes to form triazoles through a concerted mechanism. In cross-coupling reactions, the bromine atom participates in oxidative addition, transmetalation, and reductive elimination steps facilitated by palladium catalysts.
相似化合物的比较
2-Bromopyridine: Lacks the azide group but can undergo similar cross-coupling reactions.
5-Azidopyridine: Contains the azide group but lacks the bromine atom, limiting its functionalization options.
Uniqueness: 5-Azido-2-bromopyridine is unique due to the presence of both azide and bromine functional groups, allowing for a wide range of chemical transformations. This dual functionality makes it a versatile intermediate in organic synthesis, enabling the construction of complex molecules with diverse applications.
属性
IUPAC Name |
5-azido-2-bromopyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-5-2-1-4(3-8-5)9-10-7/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBHUCCVPMWLTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N=[N+]=[N-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
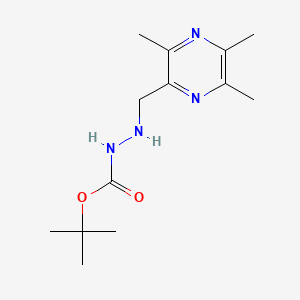
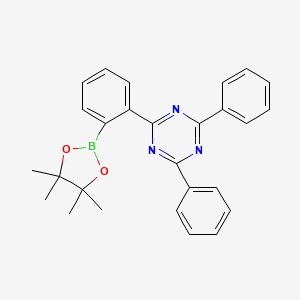
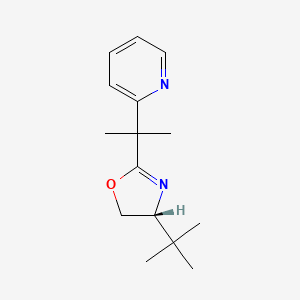
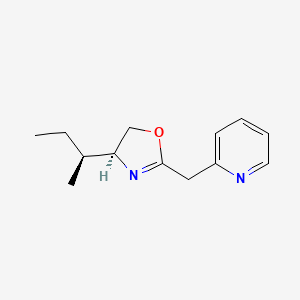
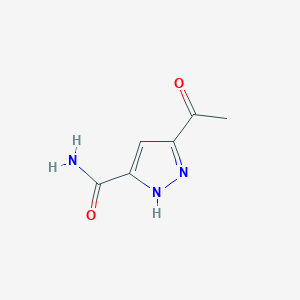
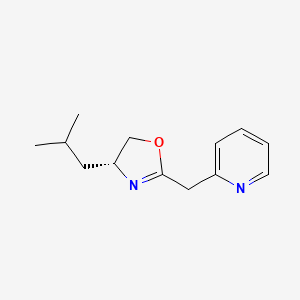
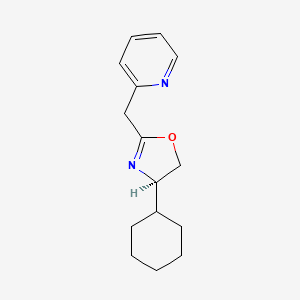
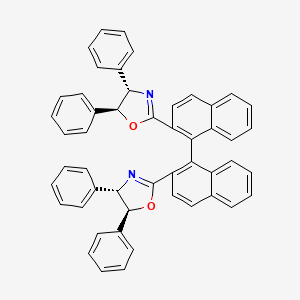
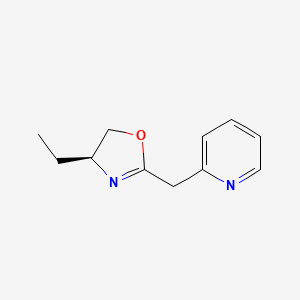
![10,16-bis(4-fluorophenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8246282.png)
![7-Iodo-8-methylpyrido[2,3-b]pyrazine](/img/structure/B8246300.png)
